ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a carbamate group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamate group: This step involves the reaction of the piperidine derivative with an isocyanate or carbamoyl chloride in the presence of a base.
Chlorination of the aromatic ring: The aromatic ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE can be compared with other piperidine derivatives, such as:
- ETHYL 1-{2-[(3-BROMO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE
- ETHYL 1-{2-[(3-FLUORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE
These compounds share similar structures but differ in the halogen substituent on the aromatic ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making each unique in its own right.
Properties
IUPAC Name |
ethyl 1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-3-24-18(23)14-7-10-21(11-8-14)12-9-17(22)20-16-6-4-5-15(19)13(16)2/h4-6,14H,3,7-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINYNDHGPMMUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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